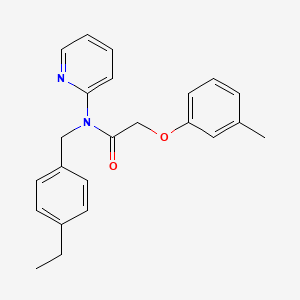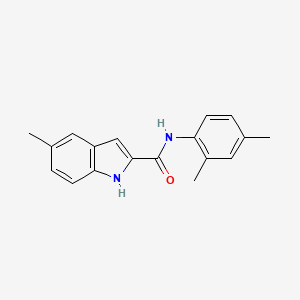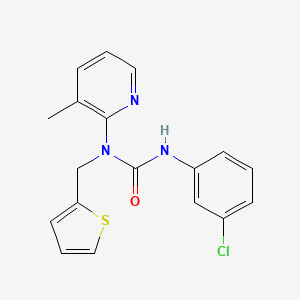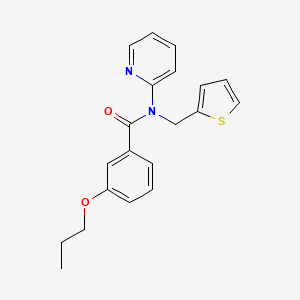
N-(4-ethylbenzyl)-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-ETHYLPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring, an ethylphenyl group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-ethylbenzylamine with 2-(3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-ETHYLPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(4-ETHYLPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-[(4-ETHYLPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C23H24N2O2 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-[(4-ethylphenyl)methyl]-2-(3-methylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C23H24N2O2/c1-3-19-10-12-20(13-11-19)16-25(22-9-4-5-14-24-22)23(26)17-27-21-8-6-7-18(2)15-21/h4-15H,3,16-17H2,1-2H3 |
InChI-Schlüssel |
OOAUKLKKZTUXNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11357900.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11357904.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11357916.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide](/img/structure/B11357921.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(naphthalen-1-yl)ethanone](/img/structure/B11357929.png)

![N-(2-ethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11357943.png)
![2-(4-chloro-3-methylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B11357951.png)

![2-(4-methoxyphenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11357961.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11357966.png)

![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11357992.png)

